

5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine

CAS number

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Compound of Interest

Compound Name:	5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
Cat. No.:	B1279826

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An In-depth Technical Guide to **5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine** (CAS Number: 785777-92-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative that serves as a versatile and highly valuable building block in modern organic synthesis.^[1] Its trifluoromethyl group, along with the strategically positioned bromine and chlorine atoms, imparts unique reactivity and makes it a sought-after intermediate in the development of novel pharmaceuticals and agrochemicals.^[1] The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules, and the specific substitution pattern of this compound offers multiple reaction sites for the introduction of molecular diversity.^[2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on detailed experimental protocols and applications in drug discovery.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine** is crucial for its effective use in synthesis and for ensuring safe handling and storage.

Property	Value	Reference
CAS Number	785777-92-6	[3]
Molecular Formula	C ₅ HBrClF ₃ N ₂	[3]
Molecular Weight	261.43 g/mol	[3]
Alternate Name	5-Bromo-2-chloro-4-(trifluoromethyl)-1,3-diazine	[3]
Appearance	Not specified in available search results	
Melting Point	Not specified in available search results	
Boiling Point	Not specified in available search results	
Solubility	Not specified in available search results	

Note: Specific experimental data for properties such as melting point, boiling point, and solubility are not readily available in the public domain. Researchers should refer to the Certificate of Analysis for lot-specific data.[3]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine** is not explicitly available in the searched literature, a general understanding can be derived from the synthesis of similar pyrimidine derivatives. The synthesis likely involves the construction of the pyrimidine ring followed by halogenation and trifluoromethylation steps.

For a related compound, 5-bromo-2-(trifluoromethyl)pyrimidine, one synthetic route involves the bromination of 2-(trifluoromethyl)pyrimidine.[4]

General Synthetic Workflow for Halogenated Pyrimidines:

Caption: A generalized workflow for the synthesis of **5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine**.

Reactivity and Key Chemical Transformations

The reactivity of **5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine** is characterized by the presence of two distinct halogen atoms on an electron-deficient pyrimidine ring. This allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-Br and C-Cl bonds is a key feature in palladium-catalyzed reactions, with the C-Br bond at the 5-position generally being more susceptible to oxidative addition than the C-Cl bond at the 2-position.^[5] This enables a stepwise approach to the synthesis of di-substituted pyrimidines.

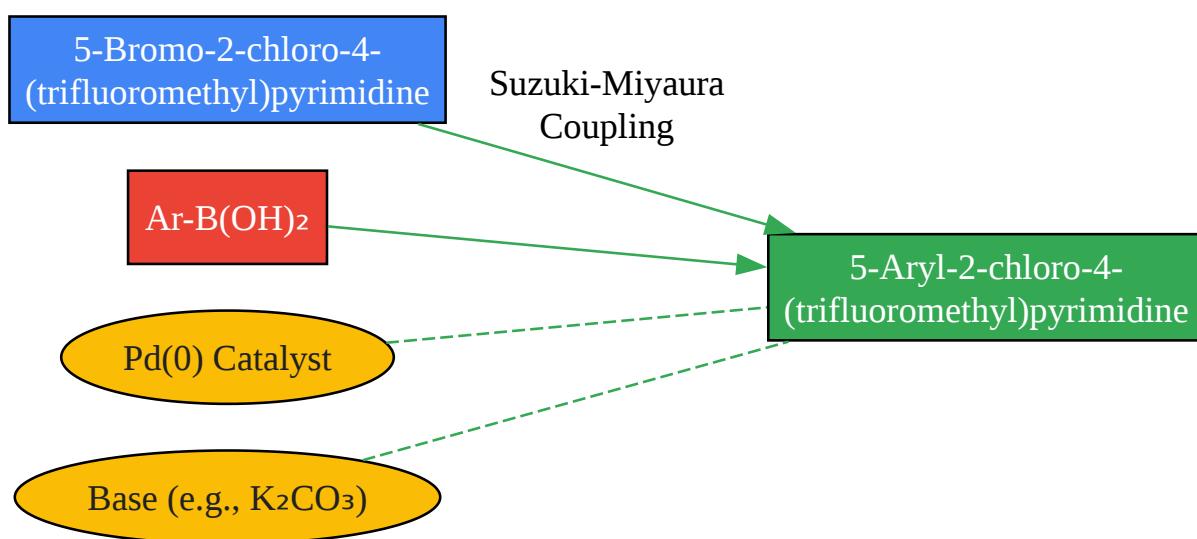
4.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. For dihalopyrimidines, the reaction can often be directed to selectively occur at the more reactive C-Br bond.^[6]

Experimental Protocol (Adapted from similar substrates):^{[7][8]}

- Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine **5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine** (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K_2CO_3 , Cs_2CO_3 , 2.0-3.0 equiv.).
- Catalyst Addition: Add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%).
- Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
- Reaction Execution: Heat the mixture to a temperature ranging from 80 to 110 °C and stir vigorously.

- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography.



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Caption: Schematic of the Suzuki-Miyaura coupling reaction.

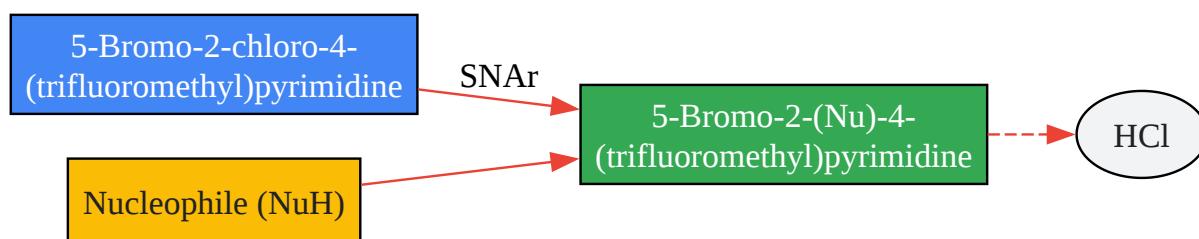
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). In dihalopyrimidines, the reactivity of the halogen positions is influenced by the electron-withdrawing nature of the ring nitrogens.^[2] The 2-chloro position is generally more susceptible to SNAr than the 5-bromo position.^[9]

Experimental Protocol (Adapted from similar substrates):^[8]

- Reaction Setup: In a round-bottom flask, dissolve **5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine** (1.0 equiv.) in a suitable solvent (e.g., DMF, DMSO, or an alcohol).

- Nucleophile Addition: Add the desired nucleophile (e.g., an amine, alcohol, or thiol) (1.0-1.2 equiv.). A base (e.g., triethylamine or diisopropylethylamine) may be required if the nucleophile is used as its salt.
- Reaction Execution: Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux).
- Monitoring: Monitor the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature. The work-up procedure will vary depending on the solvent and nucleophile used but typically involves extraction and washing.
- Purification: Purify the crude product by column chromatography or recrystallization.



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Caption: General scheme for nucleophilic aromatic substitution.

Applications in Drug Discovery and Agrochemicals

5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is a key intermediate in the synthesis of a wide range of biologically active molecules.^[10] The pyrimidine core is a common feature in many approved drugs, and the trifluoromethyl group can enhance metabolic stability and binding affinity.

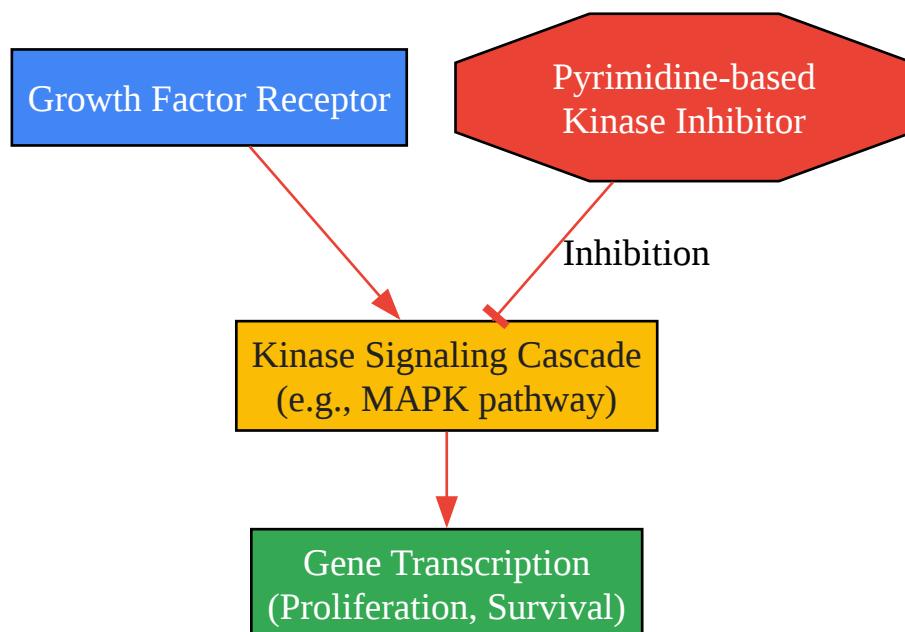
Derivatives of trifluoromethyl pyrimidines have shown a broad spectrum of biological activities, including:

- Anticancer: As scaffolds for kinase inhibitors.

- Antiviral and Antifungal: As core structures in various antimicrobial agents.

While this compound is a building block and not an end-product with a specific biological target, its derivatives are designed to interact with various signaling pathways implicated in disease. For example, pyrimidine-based compounds are known to target kinases in cancer-related signaling cascades.

Illustrative Signaling Pathway Inhibition:



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Caption: Inhibition of a generic kinase signaling pathway.

Safety Information

Detailed safety information for **5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine** is not fully available in the provided search results. As with all halogenated and trifluoromethylated organic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For specific handling and safety precautions, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique substitution pattern allows for selective functionalization through a variety of chemical transformations, making it a key intermediate for researchers in drug discovery and agrochemical development. A thorough understanding of its reactivity is essential for its effective utilization in the synthesis of novel compounds with potential therapeutic or agricultural applications.

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